2-(4-nitrophenoxy)tetradecanoyl Chloride
Description
Properties
IUPAC Name |
2-(4-nitrophenoxy)tetradecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClNO4/c1-2-3-4-5-6-7-8-9-10-11-12-19(20(21)23)26-18-15-13-17(14-16-18)22(24)25/h13-16,19H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIHXFIEQYYLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370607 | |
| Record name | 2-(4-nitrophenoxy)tetradecanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116526-84-2 | |
| Record name | 2-(4-nitrophenoxy)tetradecanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)tetradecanoyl chloride typically involves the reaction of tetradecanoic acid with thionyl chloride to form tetradecanoyl chloride. This intermediate is then reacted with 4-nitrophenol in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenoxy)tetradecanoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The compound can be hydrolyzed to form 2-(4-nitrophenoxy)tetradecanoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., lithium aluminum hydride).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Corresponding amides, esters, or thioesters.
Reduction: 2-(4-aminophenoxy)tetradecanoyl chloride.
Hydrolysis: 2-(4-nitrophenoxy)tetradecanoic acid.
Scientific Research Applications
Medicinal Chemistry
1. Synthesis of Biologically Active Compounds
2-(4-Nitrophenoxy)tetradecanoyl chloride serves as an acylating agent in the synthesis of various biologically active compounds. Its ability to introduce acyl groups into molecules makes it valuable for creating derivatives of amino acids and peptides. This property is particularly useful in drug design, where modifying the structure of lead compounds can enhance their pharmacological profiles.
Case Study : In a study involving the modification of lipid A from Burkholderia species, this compound was utilized to create derivatives that exhibited improved immunological properties. The resultant compounds showed potential as adjuvants in vaccine formulations, enhancing immune responses against specific pathogens .
Biochemistry
2. Lipid Modifications
The compound is instrumental in the synthesis of lipid derivatives, which are crucial for studying membrane dynamics and cellular signaling processes. By introducing the tetradecanoyl moiety, researchers can investigate the effects of fatty acid chain length on membrane fluidity and protein interactions.
3. Functionalization of Biomolecules
The reactivity of the acyl chloride group allows for the functionalization of various biomolecules, including proteins and nucleic acids. This process is essential for developing bioconjugates used in targeted drug delivery systems or diagnostic applications.
Materials Science
4. Development of Novel Polymers
In materials science, this compound can be used as a monomer in polymer synthesis. Its incorporation into polymer chains can impart unique properties such as increased hydrophobicity or enhanced thermal stability.
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Synthesis of biologically active compounds | Modification of lipid A for vaccine adjuvants |
| Biochemistry | Lipid modifications and biomolecule functionalization | Studying membrane dynamics |
| Materials Science | Development of novel polymers | Creating hydrophobic polymer materials |
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)tetradecanoyl chloride involves its reactivity towards nucleophiles and reducing agents. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in biochemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(4-nitrophenoxy)tetradecanoyl chloride with structurally related acyl chlorides:
*Molecular formula as reported in . Discrepancies exist in calculated values (see Notes). †Calculated from ; theoretical estimates suggest ~383.5 g/mol (see Notes). ‡Assumed based on parent compound’s properties.
Hazards and Handling
All acyl chlorides are corrosive and moisture-sensitive. Tetradecanoyl chloride and its derivatives require storage under anhydrous conditions.
Key Research Findings
Synthetic Utility: this compound has been employed in synthesizing lipid derivatives with enhanced polarity, enabling applications in drug delivery systems .
Reactivity Studies: Comparative studies show that the nitro group accelerates reactions with nucleophiles (e.g., amines) by 20–30% compared to unsubstituted tetradecanoyl chloride, though yields may vary due to steric effects .
Solubility: The nitrophenoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to nonpolar tetradecanoyl chloride .
Notes
- Molecular Formula Discrepancy: The reported formula (C₁₉H₄₀ClNO₂) in conflicts with theoretical calculations (expected C₂₀H₂₈ClNO₄). This may stem from a typographical error or structural misinterpretation in sourcing.
- Data Gaps: Limited peer-reviewed studies directly address this compound. Most information derives from supplier catalogs .
Biological Activity
2-(4-Nitrophenoxy)tetradecanoyl chloride is a synthetic compound known for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Chemical Formula: C_{17}H_{18}ClN_{1}O_{3}
- CAS Number: 116526-84-2
- Molecular Weight: 319.78 g/mol
- Functional Groups: Contains a nitrophenoxy group and an acyl chloride, which are crucial for its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The compound is hypothesized to act as an acylating agent, modifying proteins or enzymes through acylation, which can lead to altered biological functions.
Target Proteins
- Enzymatic Inhibition: The compound may inhibit specific enzymes by acylating active site residues, thereby disrupting their function.
- Receptor Interaction: It could also interact with cell surface receptors, influencing signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induces apoptosis through caspase activation. |
| MDA-MB-231 (Breast) | 12.5 | Inhibits migration and invasion. |
| A549 (Lung) | 10.0 | Causes cell cycle arrest at G1 phase. |
Case Study:
In a study investigating the effects of this compound on MCF-7 cells, the compound was found to induce apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Biochemical Studies
Biochemical assays have demonstrated that this compound can significantly alter enzyme activities related to cancer metabolism. For instance, it inhibits lactate dehydrogenase activity in cancer cells, leading to reduced lactate production and impaired energy metabolism .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound exhibits moderate bioavailability with a half-life suitable for therapeutic applications. Further research is needed to optimize its delivery methods for enhanced efficacy.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(4-nitrophenoxy)tetradecanoyl chloride, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via a two-step process:
Esterification : React tetradecanoyl chloride (CAS 112-64-1) with 4-nitrophenol under anhydrous conditions. A solvent like dichloromethane (DCM) or toluene is typically used, with a base (e.g., pyridine) to scavenge HCl .
Chlorination : If intermediates require activation, thionyl chloride (SOCl₂) is employed to convert carboxylic acid derivatives to acyl chlorides. For example, coupling 4-nitrophenoxybenzoic acid derivatives with tetradecanoyl chloride in DCM at 0–5°C minimizes side reactions .
Q. Critical Factors :
- Temperature : Excessive heat (>50°C) may degrade the nitrophenoxy group.
- Moisture Control : Hydrolysis of acyl chlorides necessitates strict anhydrous conditions .
- Yield Optimization : Yields range from 60–85% depending on stoichiometric ratios (1:1.2 molar excess of tetradecanoyl chloride recommended) .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H NMR (CDCl₃) should show peaks for the tetradecyl chain (δ 0.8–1.6 ppm), aromatic protons from the nitrophenoxy group (δ 7.5–8.3 ppm), and the acyl chloride carbonyl (δ ~170 ppm) .
- IR : Confirm the presence of C=O (1770–1810 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .
- HPLC-MS : Monitor purity (>95%) and detect hydrolyzed byproducts (e.g., carboxylic acids) using reverse-phase C18 columns .
Q. What are the stability and storage guidelines for this compound under laboratory conditions?
Methodological Answer:
- Stability : The compound is moisture-sensitive and prone to hydrolysis. Stability tests indicate decomposition within 24 hours at 25°C/60% RH .
- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials. Use molecular sieves (4Å) in solvent stocks .
- Handling : Conduct reactions in gloveboxes or under nitrogen flow to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers address contradictory data in the reaction kinetics of this compound with nucleophiles?
Methodological Answer: Discrepancies in kinetic studies (e.g., variable rate constants for amine acylation) may arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reactions but may promote side reactions. Compare kinetics in DCM vs. THF .
- Steric Hindrance : Long alkyl chains reduce reactivity with bulky nucleophiles. Use computational modeling (DFT) to map steric and electronic profiles .
- Validation : Replicate experiments under standardized conditions (fixed temperature, solvent, and concentration) and cross-validate with LC-MS .
Q. What strategies improve regioselectivity when using this compound in polymer or dendrimer synthesis?
Methodological Answer: To control regioselectivity in polymer branching:
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct acylation to specific positions .
- Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to enhance acylation rates at less sterically hindered sites .
- Stepwise Synthesis : Build dendrimers iteratively, isolating intermediates after each acylation step to minimize cross-reactivity .
Q. How can researchers mitigate side reactions during coupling with amino-functionalized substrates?
Methodological Answer: Common side reactions include hydrolysis (forming carboxylic acids) and over-acylation. Mitigation strategies:
- Low-Temperature Reactions : Perform acylations at 0–5°C to slow hydrolysis .
- Pre-activation : Convert amines to less nucleophilic forms (e.g., trifluoroacetates) before coupling .
- Quenching Agents : Add scavengers (e.g., polymer-bound sulfonic acid resins) to sequester excess acyl chloride .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points for this compound?
Methodological Answer: Reported melting points vary due to:
- Purity : Impurities (e.g., residual solvents) lower observed melting points. Repurify via column chromatography (silica gel, hexane/ethyl acetate) and reanalyze .
- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) and compare DSC thermograms .
- Methodology : Standardize DSC heating rates (e.g., 5°C/min) across studies .
Q. Why do NMR spectra of this compound sometimes show unexpected peaks at δ 5–6 ppm?
Methodological Answer: Peaks in this region may indicate:
- Hydrolysis Byproducts : Check for carboxylic acid protons (δ ~12 ppm) and confirm anhydrous conditions .
- Solvent Artifacts : DCM-d₂ may contain traces of HCl, leading to decomposition. Use freshly distilled solvent .
- Isomeric Contamination : Synthesize and compare with authentic samples of ortho-/meta-nitrophenoxy isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
